molecular formula C9H8ClNO4 B8115772 Dimethyl 6-chloropyridine-3,4-dicarboxylate

Dimethyl 6-chloropyridine-3,4-dicarboxylate

Cat. No.: B8115772
M. Wt: 229.62 g/mol
InChI Key: NSWPCJMUZAKVFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 6-chloropyridine-3,4-dicarboxylate is an organic compound with the molecular formula C9H8ClNO4. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.

Preparation Methods

Dimethyl 6-chloropyridine-3,4-dicarboxylate can be synthesized through several methods. One common synthetic route involves the esterification of 6-chloropyridine-3,4-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Dimethyl 6-chloropyridine-3,4-dicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common reagents for these reactions include sodium hydroxide for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl 6-chloropyridine-3,4-dicarboxylate has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of pharmaceutical agents, particularly those targeting specific biological pathways.

    Agrochemicals: It is employed in the synthesis of agrochemical products, such as herbicides and pesticides.

    Material Science: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl 6-chloropyridine-3,4-dicarboxylate depends on its application. In pharmaceuticals, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism can vary based on the specific compound it is used to synthesize and its intended application.

Comparison with Similar Compounds

Dimethyl 6-chloropyridine-3,4-dicarboxylate can be compared with other similar compounds, such as dimethyl 4-chloropyridine-2,6-dicarboxylate. While both compounds have similar structures, their chemical properties and applications may differ due to the position of the chlorine atom and ester groups. This compound is unique in its specific reactivity and applications in various fields.

Similar compounds include:

  • Dimethyl 4-chloropyridine-2,6-dicarboxylate
  • Dimethyl 2-chloropyridine-3,5-dicarboxylate
  • Dimethyl 5-chloropyridine-2,4-dicarboxylate

These compounds share structural similarities but may have different reactivities and applications based on their specific chemical structures.

Properties

IUPAC Name

dimethyl 6-chloropyridine-3,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-14-8(12)5-3-7(10)11-4-6(5)9(13)15-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWPCJMUZAKVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.